1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine
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Overview
Description
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a compound that features a pyrazole ring, a phenyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves the reaction of 1-methylpiperazine with 4-(1H-pyrazol-5-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory activities.
Materials Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can be compared with other similar compounds, such as:
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine: This compound lacks the sulfonyl group, which may result in different biological activities and chemical properties.
4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine: This compound lacks the methyl group on the piperazine ring, which can affect its binding affinity and specificity for molecular targets.
The unique combination of the pyrazole, phenyl, and sulfonyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a compound that belongs to the class of piperazine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole structure have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group in this compound enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, related pyrazole compounds have exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs . The sulfonamide component is believed to play a role in modulating inflammatory pathways.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely reported. Compounds similar to this compound have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have noted that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
- Piperazine Formation : The piperazine ring is synthesized from dihaloalkanes and amines.
- Sulfonation : The introduction of the sulfonamide group is performed using chlorosulfonic acid or similar reagents.
A detailed synthetic pathway can be summarized in the following table:
Step | Reaction Type | Reagents Used | Product |
---|---|---|---|
1 | Cyclization | Hydrazine + Carbonyl | Pyrazole derivative |
2 | Alkylation | Dihaloalkane + Amine | Piperazine derivative |
3 | Sulfonation | Chlorosulfonic acid | Sulfonamide derivative |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A series of pyrazole derivatives were tested against E. coli and S. aureus, showing significant inhibition rates compared to standard antibiotics .
- Anti-inflammatory Research : Compounds were evaluated for their ability to reduce inflammation markers in vitro, with some demonstrating superior efficacy compared to traditional NSAIDs .
- Anticancer Trials : In vitro studies on cancer cell lines revealed that specific modifications in the pyrazole ring led to enhanced apoptotic effects .
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C14H18N4O2S/c1-17-8-10-18(11-9-17)21(19,20)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16) |
InChI Key |
JCYLROJRLSLJSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
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